molecular formula C13H10 B8558858 1-(1-Naphthyl)-1-propyne CAS No. 32137-38-5

1-(1-Naphthyl)-1-propyne

Cat. No. B8558858
CAS RN: 32137-38-5
M. Wt: 166.22 g/mol
InChI Key: UDTQIPUBLBNEGQ-UHFFFAOYSA-N
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Patent
US06875765B2

Procedure details

1-(1-Naphthyl)-1-propyne was prepared by literature procedures (H. Kouzai, et al, Bull. Chem. Soc. Jpn., (1995), 398.). The 1-(1-naphthyl)-1-propyne (10.8 g, 0.065 mol) was dissolved in THF, Lindlar's catalyst was added, and the solution was placed under a hydrogen atmosphere. After the reduction was complete, the solvent was removed and replaced with ether. The ether solution was filtered though a plug of silica, and the solvent removed to give the (Z)-1-(1-naphthyl)-propene (11.01 g, 0.65 mol). NMR (CDCl3) 8.1-7.7 (3H, m), 7.6-7.3 (4H, m), 7.0-6.8 (1H, m), 6.2-5.9 (1H, m), 1.8-1.7 (3H, dd).
Quantity
10.8 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Lindlar's catalyst
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([C:11]#[C:12][CH3:13])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1>C1COCC1.[Pd].CC([O-])=O.CC([O-])=O.[Pb+2]>[C:1]1([C:11]#[C:12][CH3:13])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1.[C:1]1(/[CH:11]=[CH:12]\[CH3:13])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1 |f:2.3.4.5|

Inputs

Step One
Name
Quantity
10.8 g
Type
reactant
Smiles
C1(=CC=CC2=CC=CC=C12)C#CC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Lindlar's catalyst
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd].CC(=O)[O-].CC(=O)[O-].[Pb+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was removed
FILTRATION
Type
FILTRATION
Details
The ether solution was filtered though a plug of silica
CUSTOM
Type
CUSTOM
Details
the solvent removed

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC2=CC=CC=C12)C#CC
Name
Type
product
Smiles
C1(=CC=CC2=CC=CC=C12)\C=C/C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.65 mol
AMOUNT: MASS 11.01 g
YIELD: CALCULATEDPERCENTYIELD 2000%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.